![molecular formula C22H16N2Na2O11S3 B090716 DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE CAS No. 16102-99-1](/img/structure/B90716.png)
DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE is a complex organic compound with the molecular formula C22H16N2Na2O11S3. It is known for its vibrant color and is commonly used as a dye in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE typically involves the reaction of anthracene derivatives with sulfonating agents. The process includes multiple steps such as sulfonation, amination, and coupling reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large quantities of raw materials and precise control of reaction parameters to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated anthraquinones, while substitution reactions can produce a variety of functionalized anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through various interactions, including hydrogen bonding and van der Waals forces, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1-amino-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Disodium 1-amino-4-((4-((2-bromo-1-oxoallyl)amino)-2-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Uniqueness
What sets DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE apart from similar compounds is its specific sulphonate and amino functional groups, which confer unique chemical properties and reactivity. These features make it particularly valuable in applications requiring specific dyeing and staining characteristics .
Eigenschaften
CAS-Nummer |
16102-99-1 |
|---|---|
Molekularformel |
C22H16N2Na2O11S3 |
Molekulargewicht |
626.5 g/mol |
IUPAC-Name |
disodium;1-amino-9,10-dioxo-4-[4-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-4-2-1-3-14(15)21(18)25)24-12-5-7-13(8-6-12)36(27,28)10-9-35-38(32,33)34;;/h1-8,11,24H,9-10,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
JALBGZPFNQMHSM-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Key on ui other cas no. |
16102-99-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


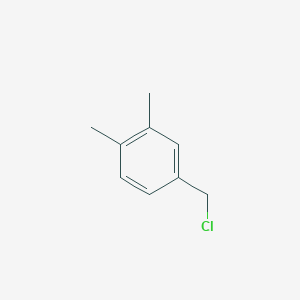
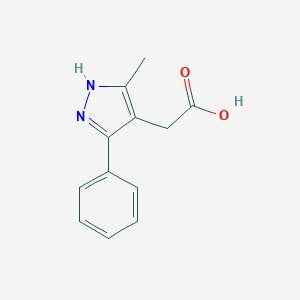
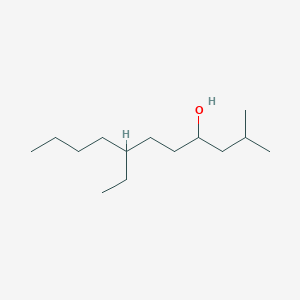
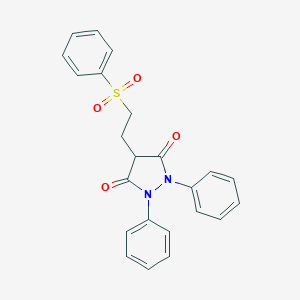
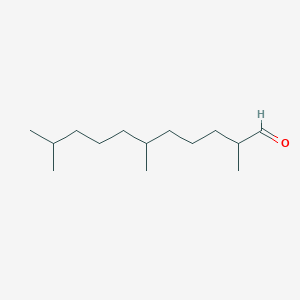
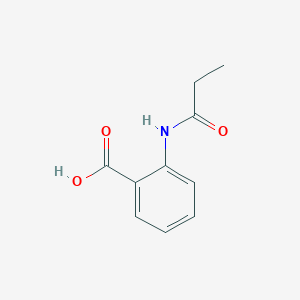
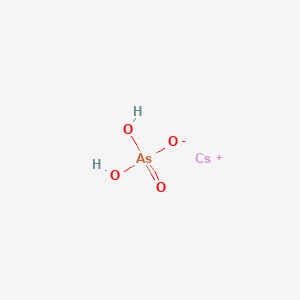
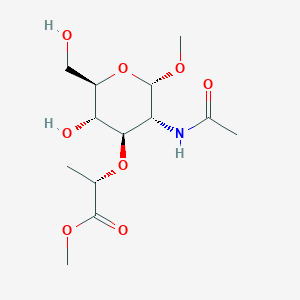
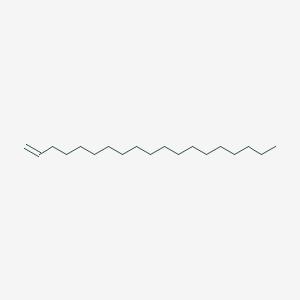
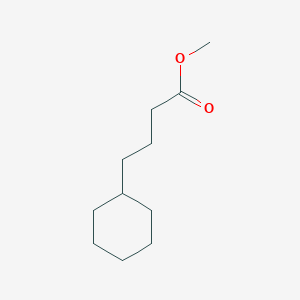
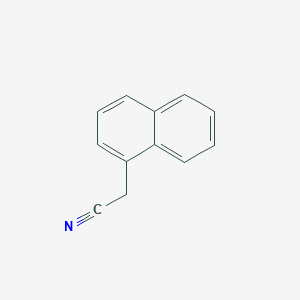
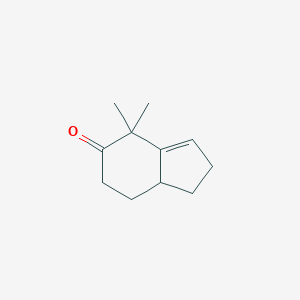
![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)
